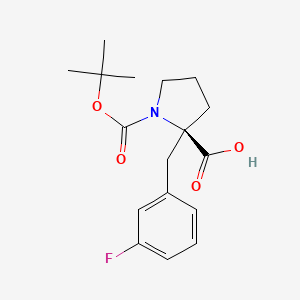
(Iodomethyl)cyclopropane
Overview
Description
(Iodomethyl)cyclopropane is a useful research compound. Its molecular formula is C4H7I and its molecular weight is 182 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Enhancing Enantioselectivity in Cyclopropanation Reactions
(Iodomethyl)cyclopropane has been extensively used in the field of organic chemistry, particularly in enhancing the enantioselectivity of cyclopropanation reactions. Denmark and O'Connor (1997) demonstrated the significant role of zinc iodide in cyclopropanation reactions using bis(iodomethyl)zinc. They observed not only a rate enhancement but also an increase in enantiomeric excess of the product cyclopropane, specifically for cinnamyl alcohol substrates. This improvement in enantioselectivity was attributed to reagent modification via a Schlenk equilibrium, producing a more reactive and selective species, (iodomethyl)zinc iodide (Denmark & O'Connor, 1997).
2. Generating Functionalized Bicyclo[3.3.0]octane Derivatives
Another notable application is in the synthesis of functionalized bicyclo[3.3.0]octane derivatives. Kitagawa et al. (2002) used dimethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate as a homoallyl radical precursor in a radical cascade reaction with various 1,4-dienes and 1,4-enynes. This process, utilizing an iodine atom transfer mechanism, resulted in good yields of these derivatives (Kitagawa et al., 2002).
3. Synthesis of Cyclopentane Derivatives
In a related study, Kitagawa et al. also demonstrated the use of this compound derivatives in the radical iodine atom transfer [3 + 2] cycloaddition with various alkenes. This method, using dimethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate and 1,1-bis(phenylsulfonyl)-2-(iodomethyl)cyclopropane, effectively produced functionalized cyclopentane derivatives (Kitagawa et al., 2002).
Mechanism of Action
Target of Action
(Iodomethyl)cyclopropane primarily targets alkenes . Alkenes are unsaturated hydrocarbons that contain at least one carbon-carbon double bond. They play a crucial role in the formation of a variety of organic compounds, including cyclopropane structures .
Mode of Action
This compound interacts with its targets through a process known as cyclopropanation . This involves the addition of a carbene or carbenoid (a compound that behaves like a carbene) to a double bond in alkenes . In the case of this compound, it acts as a carbenoid, transferring a CH2 group to the double bond of an alkene to create a cyclopropane structure .
Biochemical Pathways
The biochemical pathway involved in this process is the cyclopropanation of alkenes . This pathway is significant in synthetic and pharmaceutical chemistry due to the unique structural and chemical properties of cyclopropane . Cyclopropane structures are present in numerous biological compounds and are usually essential for biological activities .
Result of Action
The result of this compound’s action is the formation of cyclopropane structures . These structures are highly reactive due to their strained nature, making them interesting synthetic targets . They are also found in numerous biological compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is known to be light-sensitive , which could affect its stability and efficacy. Additionally, it is incompatible with oxidizing agents , which could influence its reactivity and potential applications.
Safety and Hazards
Future Directions
The transformations of cyclopropenes have attracted the attention of organic chemists for decades. As readily accessible strained carbocycles, cyclopropenes show a diverse range of reactivities . This suggests that (Iodomethyl)cyclopropane and similar compounds could have interesting applications in future research and development.
Biochemical Analysis
Biochemical Properties
(Iodomethyl)cyclopropane plays a significant role in biochemical reactions, particularly in the formation of cyclopropane rings. These rings are crucial in the synthesis of cyclopropane amino acids, which are known for their biological activity and stability . The compound interacts with enzymes such as dopa decarboxylase, which is involved in the treatment of Parkinson’s disease . Additionally, this compound can interact with various proteins and biomolecules, influencing their structure and function.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. For instance, the presence of cyclopropane rings in amino acids can lead to higher metabolic stability and new interactions with enzyme active sites or receptors . This compound can also impact the expression of genes involved in metabolic pathways, thereby altering cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form cyclopropane rings through radical-mediated cyclopropanation . This process is facilitated by the generation of iodomethyl radicals under visible light irradiation. These radicals can interact with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s ability to form stable cyclopropane rings makes it a valuable tool in biochemical research.
Properties
IUPAC Name |
iodomethylcyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7I/c5-3-4-1-2-4/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKJQWFHNIOUKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376696 | |
| Record name | Iodomethylcyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33574-02-6 | |
| Record name | Iodomethylcyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (iodomethyl)cyclopropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes (iodomethyl)cyclopropane a valuable reagent in organic synthesis?
A1: this compound derivatives serve as versatile precursors to homoallyl radicals. These radicals readily participate in various reactions, including [3+2] cycloadditions with alkenes and alkynes, leading to the formation of valuable cyclic compounds like cyclopentanes and cyclopentenes [, , ].
Q2: Can you provide an example of a specific reaction where this compound is employed?
A2: Certainly! Dimethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate, a commonly used derivative, reacts with various alkenes under radical conditions. This reaction, mediated by a radical initiator like triethylborane, generates a homoallyl radical that undergoes a [3+2] cycloaddition. This process efficiently yields functionalized cyclopentane derivatives [, ].
Q3: Are there any limitations to the reactivity of this compound derivatives?
A3: Yes, stereoselectivity can be a factor. For example, unsymmetrical allylated active methine radicals, derived from specific this compound derivatives, demonstrate high stereoselectivity in [3+2] cycloadditions with alkenes, influencing the final product distribution [].
Q4: Beyond cycloadditions, what other reactions utilize this compound derivatives?
A4: These compounds participate in radical cascade reactions, notably with 1,4-dienes and 1,4-enynes. Using Dimethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate as the homoallyl radical precursor, these reactions efficiently synthesize bicyclo[3.3.0]octane derivatives [, ].
Q5: Have the vibrational characteristics of this compound been studied?
A5: Yes, both infrared (IR) and Raman spectroscopy have been used to investigate the vibrational spectra of this compound and its derivatives. These studies provide insights into the molecule's conformation in different physical states [, ].
Q6: Has this compound been used in the synthesis of any natural products?
A6: Indeed, it played a crucial role in synthesizing the 8-hydroxy acid component of Jasplakinolide, a naturally occurring depsipeptide. A key step involved the asymmetric cyclopropanation of an allylic alcohol using a this compound derivative, highlighting its utility in complex molecule synthesis [].
Q7: What is known about the reaction of this compound with Xenon Difluoride?
A7: While specific details require further investigation, the reaction of this compound with Xenon Difluoride has been explored []. This area likely holds potential for new synthetic transformations.
Q8: Are there studies on the photochemical behavior of this compound?
A8: Yes, both photolysis and thermolysis of this compound have been studied. These investigations provide insights into the ring-opening mechanisms of cyclopropylcarbinyl systems and the potential role of heavy-atom tunneling [].
Q9: How does this compound react with trimethylstannyl anions?
A9: Reactions of this compound with trimethylstannyl anions produce a mixture of transposed and non-transposed substitution products. This reaction provides evidence for the potential involvement of kinetically free intermediates in cyclopropylcarbinyl to 3-butenyl rearrangements [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















